Neodecanoic acid, potassium salt

Catalog No.
S1940806
CAS No.
26761-42-2
M.F
C10H19KO2
M. Wt
210.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neodecanoic acid, potassium salt

CAS Number

26761-42-2

Product Name

Neodecanoic acid, potassium salt

IUPAC Name

potassium;7,7-dimethyloctanoate

Molecular Formula

C10H19KO2

Molecular Weight

210.35 g/mol

InChI

InChI=1S/C10H20O2.K/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1

InChI Key

QCVVTFGMXQFNJW-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].[K+]

Neodecanoic acid, potassium salt is a highly branched, sterically hindered metal carboxylate utilized primarily as a specialized catalyst, crosslinker, and corrosion inhibitor [1]. In procurement contexts, its value is driven by its amphiphilic nature, exceptional hydrolytic stability, and precise basicity, typically exhibiting a pH of 8.5–10.5 in a 1% aqueous solution. Unlike standard straight-chain soaps or generic inorganic potassium sources, potassium neodecanoate offers controlled, delayed-action reactivity. This makes it a critical precursor and additive in polyurethane (PIR/PUR) foaming, low-temperature curable coatings, and environmentally acceptable lubricants where precise reaction kinetics and high solubility in organic matrices are strictly required[1].

Generic substitution with straight-chain potassium salts (e.g., potassium octanoate) fails because they lack the highly branched, sterically hindered structure of the neodecanoate moiety, which is required for superior hydrolytic stability and specific solubility in organic resin matrices [1]. Substituting with the closely related sodium neodecanoate alters the metal-coordination dynamics; potassium, being a softer base, provides a distinct catalytic activation profile that is essential for achieving high chemical resistance in low-temperature crosslinking applications[2]. Furthermore, attempting to use strong inorganic bases like potassium hydroxide (KOH) as a cheaper potassium source in polyurethane synthesis leads to rapid, uncontrolled exotherms and poor dimensional stability, whereas potassium neodecanoate acts as a delayed-action catalyst that ensures precise control over the foaming and curing phases [1].

Crosslinking Efficacy and Chemical Resistance in Low-Temperature Coatings

In the formulation of aceto-michael addition curable coating compositions, the choice of the metal carboxylate catalyst directly impacts the final film properties. Comparative testing demonstrates that using potassium neodecanoate instead of sodium neodecanoate yields significantly higher chemical resistance and sufficient crosslinking at low curing temperatures (below 120 °C, specifically at 80 °C) [1]. The potassium salt's specific coordination behavior ensures high mechanical stability and gloss without requiring the elevated 110 °C curing temperatures needed by sodium or mixed sodium/potassium systems to achieve comparable performance [1].

Evidence DimensionChemical resistance and crosslinking sufficiency at low curing temperatures
Target Compound DataHigh chemical resistance achieved at 80 °C curing temperature
Comparator Or BaselineSodium neodecanoate (requires 110 °C to match mechanical/chemical properties)
Quantified DifferenceEnables full curing and higher chemical resistance at a 30 °C lower temperature threshold
ConditionsAceto-michael addition clearcoat formulations cured at 80 °C vs 110 °C

Allows formulators of OEM and refinish clearcoats to lower energy consumption during curing while maintaining strict chemical resistance standards.

Controlled Catalysis in Polyurethane Isocyanurate (PIR) Ring Formation

Potassium neodecanoate is utilized as a highly effective trimerization catalyst for promoting isocyanurate ring formation in rigid polyurethane foams. Compared to traditional amine-based catalysts (like DABCO) or tin octoate, potassium neodecanoate functions as a softer basic catalyst (pH ~8-9 in 1% solution) that deprotonates the isocyanate group without the lingering odor or toxicity issues associated with amines and heavy metals [1]. Its amphiphilic nature allows it to coordinate effectively with isocyanates, lowering the activation energy while maintaining a controlled, delayed-action reaction profile that prevents the uncontrolled exotherms typical of stronger bases [1].

Evidence DimensionCatalytic control and odor profile in PU foaming
Target Compound DataControlled delayed-action catalysis (pH 8-9) with no lingering amine odor
Comparator Or BaselineTin octoate (toxicity concerns) and DABCO (lingering odor, rapid exotherm)
Quantified DifferenceProvides equivalent or superior isocyanurate crosslink density without the VOC/odor profile of amine catalysts
ConditionsRigid polyurethane foam synthesis and isocyanurate ring formation

Crucial for manufacturing low-emission, high-durability rigid foams and coatings where worker safety and final product odor are strictly regulated.

Biodegradability and Aquatic Toxicity in Lubricant Formulations

For formulators transitioning away from petroleum-based additives, potassium neodecanoate offers a quantifiable environmental advantage while maintaining extreme-pressure and anti-wear performance. Standardized testing under OECD 301B aerobic conditions shows that potassium neodecanoate achieves a biodegradation rate exceeding 90% within 28 days . Furthermore, it exhibits exceptionally low aquatic toxicity, with a 96-hour LC50 value for fish exceeding 100 mg/L . This performance drastically outperforms traditional heavy-metal or persistent synthetic lubricant additives, which often fail to meet modern biodegradability thresholds.

Evidence DimensionAerobic biodegradability and aquatic toxicity
Target Compound Data>90% biodegradation in 28 days; 96-h LC50 > 100 mg/L
Comparator Or BaselineTraditional petroleum-based and heavy-metal lubricant additives (typically <60% biodegradation)
Quantified DifferenceSurpasses the strict >60% threshold for 'readily biodegradable' classification, reaching >90%
ConditionsOECD 301B aerobic biodegradation test method

Enables the procurement and formulation of Environmentally Acceptable Lubricants (EALs) that comply with stringent ecological regulations without sacrificing lubricity.

Adhesion and Demold Time in Spray Polyurethane Foam (SPF)

In closed-cell spray polyurethane foam (SPF) applications, the choice of metal carboxylate dictates both processing speed and substrate bonding. Potassium neodecanoate lowers the activation energy required for the isocyanate reaction by acting as a soft base, meaning it does not bind too tightly and remains active throughout the entire foaming process [1]. Compared to standard amine or tin blow catalysts, SPF systems formulated with potassium neodecanoate demonstrate superior substrate adhesion and significantly faster demold times, alongside a marked reduction in volatile odors during application[1].

Evidence DimensionProcessing speed and adhesion quality
Target Compound DataContinuous catalytic activity enabling faster demold times and superior adhesion
Comparator Or BaselineTraditional amine or tin-based blow catalysts
Quantified DifferenceEliminates the catalytic bottleneck seen with tightly binding hard-base catalysts, accelerating the curing phase
ConditionsClosed-cell spray polyurethane foam (SPF) application

Directly increases manufacturing throughput and application efficiency for industrial foam contractors by reducing waiting times for demolding and curing.

Low-Temperature Curable OEM and Refinish Clearcoats

Directly following its superior crosslinking efficacy compared to sodium neodecanoate, potassium neodecanoate is the ideal catalyst for aceto-michael addition coating systems. It is specifically chosen when formulators must achieve high chemical resistance, mechanical stability, and gloss at reduced curing temperatures (e.g., 80 °C), saving energy in automotive OEM and refinish applications [1].

Isocyanurate (PIR) Rigid Foam Production

Leveraging its delayed-action basicity (pH 8-9) and soft-base coordination, this compound is highly recommended as a trimerization catalyst for PIR rigid foams. It replaces odor-heavy amine catalysts and toxic tin compounds, providing controlled exotherms and high isocyanurate ring density, which translates to better dimensional stability and scratch resistance in the final polymer[2].

Environmentally Acceptable Lubricants (EALs) and Metalworking Fluids

Based on its verified >90% biodegradation rate (OECD 301B) and low aquatic toxicity, potassium neodecanoate is a critical additive for modern biodegradable lubricants. It serves as both a corrosion inhibitor and an anti-wear agent, allowing industrial metalworking fluids to meet strict environmental discharge regulations without compromising on friction reduction .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Exact Mass

210.10221133 g/mol

Monoisotopic Mass

210.10221133 g/mol

Heavy Atom Count

13

Other CAS

26761-42-2

General Manufacturing Information

Paint and coating manufacturing
Textiles, apparel, and leather manufacturing
Neodecanoic acid, potassium salt (1:1): ACTIVE

Dates

Last modified: 04-14-2024

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